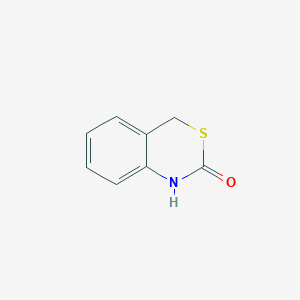
1,4-Dihydro-2H-3,1-benzothiazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dihydro-2H-3,1-benzothiazin-2-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological and pharmacological activities. The benzothiazine core is highly reactive and serves as a precursor for the synthesis of various derivatives with significant biological properties .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dihydro-2H-3,1-benzothiazin-2-one can be synthesized through several methods. One common approach involves the condensation of 2-aminothiophenol with methyl chloroacetate in the presence of potassium carbonate in dimethylformamide (DMF) at reflux conditions . Another method includes the reaction of 2-aminothiophenol with epoxides in acetonitrile at reflux for two hours .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure efficient production while minimizing environmental impact .
化学反应分析
Types of Reactions
1,4-Dihydro-2H-3,1-benzothiazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkylating agents like alkyl halides and acylating agents like acyl chlorides are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various alkylated and acylated derivatives.
科学研究应用
1,4-Dihydro-2H-3,1-benzothiazin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Derivatives of this compound exhibit antibacterial, antifungal, and anti-inflammatory properties.
Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 1,4-Dihydro-2H-3,1-benzothiazin-2-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate access. This compound also interacts with cellular proteins, affecting signal transduction pathways and cellular functions . The exact pathways depend on the specific derivative and its target .
相似化合物的比较
1,4-Dihydro-2H-3,1-benzothiazin-2-one is unique due to its specific arrangement of nitrogen and sulfur atoms within the benzothiazine ring. Similar compounds include:
4H-3,1-Benzothiazin-4-ones: These compounds have a similar core structure but differ in the position of the sulfur atom.
3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: This compound contains an additional nitrogen atom and exhibits different biological activities.
The uniqueness of this compound lies in its versatility and reactivity, making it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
553-04-8 |
|---|---|
分子式 |
C8H7NOS |
分子量 |
165.21 g/mol |
IUPAC 名称 |
1,4-dihydro-3,1-benzothiazin-2-one |
InChI |
InChI=1S/C8H7NOS/c10-8-9-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H,9,10) |
InChI 键 |
BNIUUURYVJQILK-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2NC(=O)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















